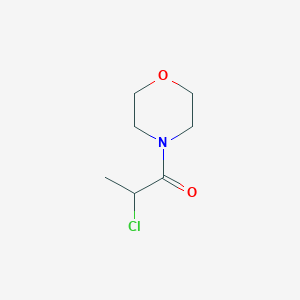

4-(2-クロロプロパノイル)モルホリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(2-Chloropropanoyl)morpholine is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. Morpholine derivatives are of significant interest due to their diverse applications in chemical synthesis and potential biological activities. Although the provided papers do not directly discuss 4-(2-Chloropropanoyl)morpholine, they do provide insights into the synthesis, structure, and properties of related morpholine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various chemical reactions, including coupling reactions and cyclization processes. For instance, the synthesis of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was achieved through a coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid, yielding a 33% success rate . Another example is the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which was synthesized through a two-step process and demonstrated good molluscicidal effects . Additionally, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine through a cyclization reaction, reduction, and acidification, with a yield of 62.3% . These methods highlight the versatility of synthetic approaches for morpholine derivatives.

Molecular Structure Analysis

X-ray structural analysis provides valuable information about the molecular geometry of morpholine derivatives. For example, the X-ray analysis of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine revealed insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety . Similarly, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined, revealing dihedral angles between the different rings in the molecule and crystallizing in the monoclinic space group P21/c . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be inferred from their photophysical characterization. The compound 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine exhibited an intense absorption band in its spectra, which was assigned to a mixture of π-π* and n-π* transitions, and showed emission at different wavelengths depending on the solvent and temperature . These properties suggest that morpholine derivatives can participate in various chemical reactions, particularly those involving electron transfer or light absorption.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The absorption and emission properties of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine indicate its potential use in photophysical applications . The crystalline properties of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, such as its space group, cell dimensions, and dihedral angles, contribute to its physical stability and reactivity . The synthetic route for 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, with its high yield and easy operation, suggests that the compound has favorable synthesis and handling properties . These characteristics are essential for practical applications of morpholine derivatives in various fields.

科学的研究の応用

生物活性分子の合成

4-(2-クロロプロパノイル)モルホリンを含むモルホリンは、生物活性分子や医薬品によく見られます . それらは、1,2-アミノアルコール、アジリジン、エポキシド、および関連化合物から合成することができます .

置換モルホリンの合成

容易に入手可能なアミノアルコールとα-ハロ酸塩化物の一連のカップリング、環化、および還元反応によって、置換モルホリンを合成するための方法が開発されました . この方法は、さまざまなモノ、ジ、およびトリ置換モルホリン、スピロモルホリン、環融合モルホリン、およびモルホリンホモログを合成するために使用できます .

固相合成

固相合成を使用して、アミノアルコールとその誘導体をモルホリンおよびモルホリノンへヘテロ環化する興味深い事例がありました . この方法は、4-(2-クロロプロパノイル)モルホリンにも適用できる可能性があります。

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

特性

IUPAC Name |

2-chloro-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGATHCAVJHHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336323 |

Source

|

| Record name | 4-(2-Chloropropanoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54022-76-3 |

Source

|

| Record name | 4-(2-Chloropropanoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。